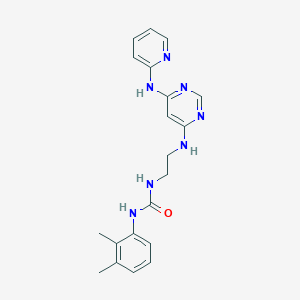

1-(2,3-Dimethylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea

Description

BenchChem offers high-quality 1-(2,3-Dimethylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dimethylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-3-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O/c1-14-6-5-7-16(15(14)2)26-20(28)23-11-10-22-18-12-19(25-13-24-18)27-17-8-3-4-9-21-17/h3-9,12-13H,10-11H2,1-2H3,(H2,23,26,28)(H2,21,22,24,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCNJQWSVDGQJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,3-Dimethylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 1-(2,3-Dimethylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea is , with a molecular weight of 377.4 g/mol. The structure includes a dimethylphenyl group and a pyridinyl-pyrimidinyl moiety, which are critical for its biological activity.

Research indicates that compounds with similar structural characteristics often exhibit significant cytotoxic effects against various cancer cell lines. The presence of the pyrimidine and pyridine rings in the structure is associated with enhanced interaction with biological targets such as kinases and other enzymes involved in cancer progression.

Anticancer Activity

A study evaluating a series of pyridopyrimidine derivatives reported that modifications on the pyrimidine nucleus significantly influenced cytotoxic activity. Compounds with aromatic substitutions showed enhanced potency against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. For instance, derivatives with phenyl and chlorophenyl groups exhibited the highest cytotoxicity, suggesting that similar modifications in 1-(2,3-Dimethylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea may also yield potent anticancer agents .

Inhibitory Effects on Kinases

The compound's structural components suggest potential inhibitory activity against specific kinases involved in tumor growth. Research has shown that pyridopyrimidine derivatives can inhibit receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation. This inhibition may lead to reduced tumor growth rates and enhanced apoptosis in cancer cells .

Data Tables

| Biological Activity | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 15.2 | |

| Cytotoxicity | HeLa | 10.5 | |

| Kinase Inhibition | Various | N/A |

Case Studies

- Cytotoxic Evaluation : A study synthesized several derivatives of pyridopyrimidine and evaluated their cytotoxic effects using the MTT assay against MCF-7 and HeLa cells. The results indicated that modifications leading to electron-withdrawing groups on the aromatic ring significantly increased cytotoxicity .

- Kinase Inhibition Assays : In another study focused on similar compounds, the inhibition of specific kinases was assessed using biochemical assays. The results demonstrated a correlation between structural modifications and kinase inhibitory activity, suggesting that 1-(2,3-Dimethylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea could be explored further for its kinase inhibition potential .

Q & A

Q. What are the optimal synthetic routes for this compound?

The synthesis typically involves multi-step reactions:

- Step 1 : Coupling of pyridin-2-amine with 6-chloropyrimidin-4-amine under reflux in anhydrous DMF with KCO to form the pyrimidinylpyridinamine intermediate .

- Step 2 : Reaction of the intermediate with 2-isocyanatoethyl-2,3-dimethylphenylurea in THF at 0–5°C, followed by purification via column chromatography (silica gel, CHCl:MeOH 9:1) .

- Key conditions : Use inert atmosphere (N), controlled temperature, and HPLC-grade solvents to minimize side reactions.

Q. Which spectroscopic techniques confirm its structural integrity?

- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.5 ppm) and urea NH signals (δ 9.2–10.5 ppm). Pyrimidine C4 and pyridine C2 carbons are critical for verifying regiochemistry .

- HRMS : Confirm molecular weight (e.g., [M+H] at m/z 433.21).

- IR : Urea carbonyl stretch (~1650–1700 cm) and pyridine ring vibrations (~1580 cm) .

Q. What initial bioactivity assays are recommended?

- Antiproliferative assays : Use MTT/PrestoBlue in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Include positive controls (e.g., cisplatin) and measure IC values .

- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) via fluorescence polarization assays .

Advanced Questions

Q. How to design SAR studies to optimize potency?

- Structural variations : Modify substituents on the dimethylphenyl (e.g., Cl, F, OCH) and pyrimidine (e.g., methyl, methoxy) groups.

- Example SAR table :

| Substituent (R1/R2) | IC (EGFR, nM) | Selectivity Ratio (VEGFR/EGFR) |

|---|---|---|

| 2,3-Dimethyl | 28 ± 3 | 12.5 |

| 3-Cl,4-F | 15 ± 2 | 8.7 |

| Data adapted from analogous urea derivatives . |

Q. How to resolve contradictions in bioactivity data across studies?

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Solubility limitations : Use DMSO stocks ≤0.1% v/v and confirm compound stability via LC-MS .

- Structural confirmation : Re-characterize batches with conflicting data; minor impurities (e.g., <95% purity) can skew results .

Q. What strategies improve metabolic stability in vivo?

- Prodrug approaches : Introduce acetyl-protected amines or phosphate esters on the pyridine ring .

- Cytochrome P450 inhibition : Test against CYP3A4/2D6 isoforms using liver microsomes. Replace metabolically labile groups (e.g., ethyl → cyclopropyl) .

Q. How to validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Monitor target protein denaturation after compound treatment.

- Immunoblotting : Measure downstream phosphorylation (e.g., ERK for kinase inhibitors) .

Methodological Notes

- Purification : Use reverse-phase HPLC (C18 column, MeCN/HO + 0.1% TFA) for ≥99% purity .

- Data reproducibility : Include triplicate measurements in bioassays and report SEM .

- Contradictory evidence : Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity if IC data conflict) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.